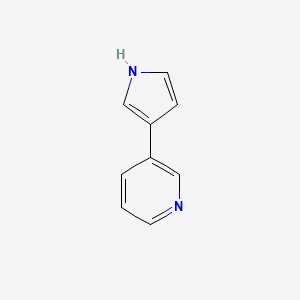

3-(1H-pyrrol-3-yl)pyridine

Descripción general

Descripción

3-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure imparts unique electronic and chemical properties, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-bromopyridine and pyrrole in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine-N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrrole rings. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Reduced pyridine or pyrrole derivatives.

Substitution: Halogenated or alkylated pyridine/pyrrole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that derivatives of 3-(1H-pyrrol-3-yl)pyridine exhibit significant anticancer properties. For instance, several studies have synthesized and evaluated pyrrolo[3,4-c]pyridine derivatives for their antitumor activities against various cancer cell lines.

- Mechanism of Action : Many of these compounds act as inhibitors of key enzymes involved in cancer progression, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis) and tubulin polymerization. For example, a specific derivative demonstrated IC50 values ranging from 0.12 to 0.21 μM against HeLa and MCF-7 cancer cell lines, indicating potent activity against tumor growth .

- Case Studies : In vitro studies have indicated that certain pyrrolo[3,4-c]pyridine compounds show moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cardiac cells. This selectivity is crucial for developing safer cancer therapies .

Antiviral Activity

The antiviral potential of this compound derivatives has also been explored. These compounds have shown efficacy against various viral infections through different mechanisms.

- Inhibition Studies : Certain derivatives have demonstrated low micromolar inhibitory potency in assays targeting viral replication processes. The structural modifications in these compounds have been linked to enhanced selectivity and reduced cytotoxicity compared to existing antiviral agents .

Analgesic Properties

The analgesic effects of this compound derivatives have been investigated with promising results.

- Testing Methods : The analgesic activity was assessed using the "hot plate" and "writhing" tests in murine models. Some derivatives exhibited analgesic effects superior to traditional pain relief medications like aspirin and comparable to morphine, suggesting their potential as new analgesics with fewer side effects .

Other Therapeutic Applications

Beyond anticancer and analgesic properties, this compound has potential applications in treating other conditions:

- Antidiabetic Effects : Certain derivatives have been shown to improve insulin sensitivity significantly, making them candidates for managing diabetes-related complications .

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Mecanismo De Acción

The mechanism of action of 3-(1H-pyrrol-3-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. Additionally, its ability to intercalate with nucleic acids can affect gene expression and cellular processes.

Comparación Con Compuestos Similares

Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.

Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.

Quinoline: A fused bicyclic structure containing a benzene ring fused to a pyridine ring.

Comparison: 3-(1H-pyrrol-3-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings in its structure. This duality imparts distinct electronic properties and reactivity compared to its individual components. For instance, while pyridine is known for its basicity and nucleophilicity, pyrrole is more electron-rich and undergoes electrophilic substitution more readily. The combination of these properties in this compound makes it a versatile compound for various applications.

Actividad Biológica

3-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a pyrrole moiety. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrrole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus | |

| Similar derivatives | Antimicrobial | E. coli |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of HIV and other viral infections. Studies demonstrate that certain derivatives can inhibit viral replication through mechanisms such as blocking viral entry or replication processes.

| Compound | Activity Type | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative A | Antiviral | HIV-1 | <10 | |

| Derivative B | Antiviral | RSV | 1.65 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. For example, the compound may act as an inhibitor of key enzymes in viral replication or bacterial cell wall synthesis.

Study on Antiviral Efficacy

A notable study evaluated the antiviral activity of various pyrrolopyridine derivatives against HIV-1 integrase inhibitors. The results showed that specific substitutions on the pyrrole ring significantly enhanced antiviral efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant strains of bacteria. The results indicated that modifications to the nitrogen position in the pyrrole ring improved antibacterial potency, suggesting potential for developing new antibiotics.

Propiedades

IUPAC Name |

3-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJEVNCMXOMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429087 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76304-55-7 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.